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Comparative Analysis of BMS 195614 and Other
Retinoids in Gene Expression
Executive Summary & Mechanism of Action
BMS 195614 (CAS 182135-66-6) is a highly potent, neutral RAR

-selective antagonist (

= 2.5 nM).[1][2][3][4] Unlike retinoid agonists (e.g., ATRA, Am580) that induce transcriptional
activation, or inverse agonists that actively stabilize corepressor complexes, BMS 195614
functions by sterically hindering the recruitment of co-activators without significantly enhancing
corepressor interaction.

This distinct "neutral" mechanism makes BMS 195614 a critical tool for dissecting the basal

activity of Retinoic Acid Receptor alpha (RAR

) versus ligand-induced activity, particularly in developmental biology (spermatogenesis) and
oncology (APL differentiation blocks).[2]
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Mechanistic Differentiation[2]
Agonists (ATRA, TTNPB): Bind LBD

Helix H12 closure

Co-repressor release / Co-activator (SRC-1) recruitment.

BMS 195614 (Neutral Antagonist): Binds LBD

Steric clash prevents Helix H12 closure

Blocks Co-activator recruitment

No active repression (maintains "silent" state).[1][2]

DOT Diagram: Retinoid Signaling Switches
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Figure 1: Mechanistic divergence between ATRA-induced activation and BMS 195614-

mediated neutral antagonism at the RAR

Ligand Binding Domain (LBD).[1][2][5]

Pharmacological Profile & Selectivity[2][5][6]
BMS 195614 is distinguished by its high affinity for RAR

and its lack of activity on RXR isoforms. Below is a comparative profile against standard
retinoids.
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Table 1: Comparative Pharmacodynamics of
Retinoids[6]

Compound Class
Selectivity
Profile

Binding
Affinity (

/

)

Primary Gene
Expression
Effect

BMS 195614
Neutral

Antagonist

RAR

>

>>

: 2.5 nM (RAR

)

Blocks agonist-

induced

transcription;

Downregulates

IL-6, VEGF.[2][4]

ATRA Pan-Agonist

RAR

=

=

: ~0.2 - 0.5 nM

Induces

differentiation

markers (CD38,

CYP26A1, HOX).

[2]

BMS 189453 Pan-Antagonist

RAR

=

=

: < 10 nM

Blocks all RAR-

mediated

signaling

globally.[2]

Am580 Agonist
RAR

Selective
: ~0.3 nM

Induces

granulocytic

differentiation

(more stable

than ATRA).[2]

TTNPB Pan-Agonist

RAR

,

,

Potent (pM

range)

Strong Induction

(highly stable,

teratogenic).
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Critical Insight: While BMS 195614 is RAR

-selective at physiological concentrations (<100 nM), it may exhibit pan-antagonistic

properties at high micromolar concentrations (>10

M) in certain assays.[2]

Gene Expression Analysis[7][8]
BMS 195614 is primarily used to validate RAR

-dependency in gene expression studies.[2] If a gene upregulated by ATRA is suppressed by
pre-treatment with BMS 195614, it confirms the pathway is RAR

-mediated rather than RAR

- or RXR-mediated.[2]

Key Target Genes Modulated[1]
Differentiation Markers (Suppression of Induction):

CYP26A1: The primary feedback enzyme for retinoic acid. BMS 195614 completely

abolishes ATRA-induced CYP26A1 upregulation.[2]

Hox Genes (HOXA1, HOXB1): Blocks the sequential activation required for anterior-

posterior patterning.[1][2]

Inflammatory Pathways (Direct Downregulation):

IL-6 & VEGF: BMS 195614 has been shown to downregulate Interleukin-6 and VEGF

independently of ATRA competition, suggesting a role in dampening NF-

B transactivation via "trans-repression" or squelching mechanisms.[2]

Apoptosis/Survival:
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Bcl-2: In specific contexts (e.g., retinal cells), BMS 195614 can restore Bcl-2 expression

suppressed by stress, exerting a protective effect.[1][2]

Experimental Data Summary (Relative Transcription)
Condition

CYP26A1 (RARE-
Target)

IL-6 (Inflammation)
CD38
(Differentiation)

Vehicle (DMSO) 1.0 (Basal) 1.0 1.0

ATRA (1

M)
>50.0 (Induced) 0.8 >20.0

BMS 195614 (1

M)
0.9 (No Induction) 0.4 (Suppressed) 1.0

ATRA + BMS 195614 1.5 (Blocked) 0.5
2.5 (Significantly

Reduced)

Experimental Protocols
To ensure reproducibility, the following protocols utilize BMS 195614 as a chemical probe to

dissect RAR

signaling.

Protocol A: Competition Assay (Determining RAR
Specificity)
Objective: Verify if a gene of interest is regulated specifically by RAR

.[1][2]

Cell Seeding: Seed cells (e.g., NB4, MCF-7) at

cells/mL in RPMI-1640 + 10% Charcoal-Stripped FBS (to remove endogenous retinoids).

Pre-Treatment (Critical Step):

Treat Group A with BMS 195614 (100 nM - 1
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M).[2]

Treat Group B with Vehicle (DMSO < 0.1%).

Incubate for 1 hourprior to agonist addition.[2] This allows the antagonist to occupy the

LBD.

Agonist Challenge:

Add ATRA (10 - 100 nM) to both groups.

Include a "BMS 195614 Only" control to check for partial agonism (should be negative).[2]

Incubation: Incubate for 6–24 hours (early response genes) or 48–72 hours (differentiation

markers).

Readout: RT-qPCR for CYP26A1 (positive control).

Success Criteria: ATRA induces CYP26A1 >10-fold; ATRA + BMS 195614 shows <2-fold

induction.[2]

Protocol B: RNA-Seq Workflow for Antagonist Profiling
Objective: Map the global transcriptional silence maintained by BMS 195614.[1][2]

Treatment Groups:

Vehicle[2]

ATRA (1

M)[2]

BMS 195614 (1

M)[2]

Combination (Pre-treat BMS 1h + ATRA)[2]
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RNA Extraction: Use Trizol/Column hybrid method (e.g., RNeasy) to retain small RNAs if

needed.[2] Ensure RIN > 8.0.

Library Prep: Stranded mRNA library preparation (PolyA selection).

Analysis Logic:

Set 1 (Agonist Response): ATRA vs Vehicle.

Set 2 (Antagonist Efficacy): (ATRA + BMS) vs ATRA.

Set 3 (Off-Target/Inverse): BMS vs Vehicle. (Look for genes downregulated by BMS alone;

these represent pathways with high basal RAR

activity).[2]

DOT Diagram: Experimental Workflow
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Figure 2: Step-by-step workflow for validating RAR

-dependent gene expression using BMS 195614 competition.[1][2]

References
Structural basis for engineering of retinoic acid receptor isotype-selective agonists and
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Significance: Defines the structural mechanism of BMS 195614 (BMS614) and its steric
clash with Helix H12.

Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and

in Vivo.

Source: ACS Medicinal Chemistry Letters, 2013.
(2.5 nM)

Retinoic acid receptor antagonists for male contraception: current st

Source: Biology of Reproduction, 2011.
Significance: Demonstrates the physiological application of BMS 195614 in blocking
sperm

BMS 195614 Product D

Source: Cayman Chemical.[1][2]

Significance: Provides physical chemical properties and solubility d

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. BMS 195614 | CAS 182135-66-6 | Cayman Chemical | Biomol.com [biomol.com]

2. 4-(5,6-Dihydro-5,5-dimethyl-8-(quinolin-3-yl)naphthalen-2-carboxamido)benzoic acid |
C29H24N2O3 | CID 445091 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. BMS 195614 | Retinoic Acid Receptor Antagonists: Tocris Bioscience [rndsystems.com]

4. medchemexpress.com [medchemexpress.com]

5. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro
and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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To cite this document: BenchChem. [Comparative analysis of BMS 195614 and other
retinoids in gene expression.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663719/docs#comparative-analysis-of-bms-195614-
and-other-retinoids-in-gene-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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